molecular formula C23H22ClNO6 B602765 (2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one CAS No. 1094369-54-6

(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one

Cat. No. B602765
M. Wt: 443.9 g/mol
InChI Key: XRXYHTFKWSMTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent inhibitor of centrosomal clustering in malignant cells
Potent inhibitor of centrosomal clustering in malignant cells;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of new derivatives from natural sources, such as fungi, highlights the interest in spirocyclic compounds for their unique chemical properties. For instance, derivatives of griseofulvin, a well-known antifungal agent, have been isolated from mangrove endophytic fungi, indicating the diverse chemical ecology of natural compounds (Wen et al., 2010; Xia et al., 2011).
  • Studies on benzofuran derivatives have also explored their synthesis through electrocatalytic methods, providing efficient pathways to produce spirobarbituric dihydrofurans, which are of interest for their potential applications in material science and as intermediates in organic synthesis (Elinson et al., 2021).

Biological Activities

  • Research into the biological activities of spirocyclic compounds includes the exploration of their antibacterial properties. Compounds derived from Heliotropium filifolium have shown activity against Gram-positive bacteria, underscoring the potential of benzofuran derivatives in developing new antibacterial agents (Urzúa et al., 2008).
  • The complement inhibitory activity of spirobenzofuran analogues has been evaluated, revealing potential therapeutic applications in modulating the complement system, which plays a role in inflammation and immune response (Bradbury et al., 2003).

Structural Studies

  • Crystallographic studies of related compounds have provided insights into their molecular configurations and interactions, aiding in the design of compounds with desired chemical and biological properties. For example, the study of benzoximate reveals how molecular structure influences the formation of crystal networks through hydrogen bonding and π-π interactions (Kim et al., 2012).

properties

IUPAC Name

(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO6/c1-13-9-15(25-27)10-18(30-12-14-7-5-4-6-8-14)23(13)22(26)19-16(28-2)11-17(29-3)20(24)21(19)31-23/h4-8,10-11,13,27H,9,12H2,1-3H3/b25-15+/t13-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNURSSSYRMVXBX-ONRMKSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C(=N\O)/C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one
Reactant of Route 2
Reactant of Route 2
(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one
Reactant of Route 3
Reactant of Route 3
(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one
Reactant of Route 4
(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one
Reactant of Route 5
Reactant of Route 5
(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one
Reactant of Route 6
Reactant of Route 6
(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one

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